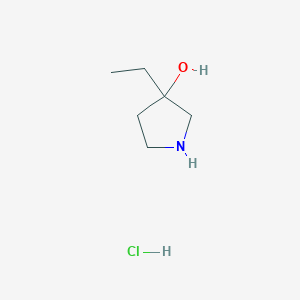

3-Ethylpyrrolidin-3-ol hydrochloride

Descripción general

Descripción

3-Ethylpyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Ethylpyrrolidin-3-ol hydrochloride, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a hydroxyl group and an ethyl substitution on the pyrrolidine ring, is soluble in water and is being studied for its interactions with various biological targets.

- Molecular Formula : C₆H₁₄ClNO

- CAS Number : 871014-14-1

- Appearance : White crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Antitumor Properties : Shows potential as an antitumor agent, warranting further investigation.

- Kinase Inhibition : Inhibits specific kinases involved in cell signaling pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for antibiotic development.

Antitumor Activity

In vitro experiments demonstrated cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 25 µM. These findings indicate promising antitumor properties that require further in vivo exploration.

Kinase Inhibition Profile

Recent research focused on the kinase inhibitory effects of derivatives of this compound, revealing selective inhibition against several kinases. This suggests potential utility in developing targeted cancer therapies.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant inhibition of Staphylococcus aureus and Escherichia coli at 50 µg/mL. |

| Antitumor Activity | IC50 values between 10 to 25 µM across various cancer cell lines. |

| Kinase Inhibition | Selective inhibition of multiple kinases, indicating potential for cancer therapy. |

Structural Analog Comparison

The biological activity of this compound can be compared to other related compounds, highlighting how structural differences influence activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Methylpyrrolidin-3-ol hydrochloride | C₅H₁₂ClNO | Contains a methyl group instead of ethyl |

| 3-Hydroxy-N-methylpyrrolidine hydrochloride | C₆H₁₄ClN | N-methyl substitution affects biological activity |

| 2-Ethylpyrrolidine | C₆H₁₃N | Lacks hydroxyl group; primarily used as a solvent |

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-Ethylpyrrolidin-3-ol hydrochloride has been investigated for its role in drug development, particularly concerning its interactions with neurotransmitter receptors.

- CNS Activity : Research indicates that derivatives of pyrrolidin-3-ol compounds exhibit activity at dopamine receptors, specifically the D3 receptor. This receptor is implicated in various neurological conditions, including schizophrenia and Parkinson's disease. The optimization of these compounds can lead to improved selectivity and efficacy in targeting the central nervous system .

- Calcium Blockers and Antibiotics : It has been noted that 3-pyrrolidinol (related to 3-Ethylpyrrolidin-3-ol) serves as an intermediate in the synthesis of calcium channel blockers and β-lactam antibiotics. This highlights its importance in developing therapeutic agents for cardiovascular diseases and bacterial infections .

Synthesis Processes

The synthesis of this compound involves several chemical reactions that can be optimized for industrial applications:

- Reduction Processes : The compound can be synthesized through catalytic reduction methods from precursors such as 4-chloro-3-hydroxybutyronitrile. The process yields optically active forms of pyrrolidinol, which are valuable in pharmaceutical applications .

- Purification Techniques : Post-synthesis purification is crucial for obtaining high-purity products. Techniques such as distillation and crystallization are commonly employed to isolate the hydrochloride salt form of the compound from reaction mixtures .

Case Studies

Several studies have documented the effects and applications of this compound:

- Dopamine Receptor Studies : In vitro studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to dopamine receptors, particularly D3R. This finding suggests potential therapeutic uses in treating disorders associated with dopamine dysregulation .

- Anticonvulsant Properties : Research into related compounds has demonstrated anticonvulsant properties, suggesting that this compound could be explored for developing new treatments for epilepsy or seizure disorders. The safety profiles of these compounds are being evaluated to ensure they do not exhibit adverse effects commonly associated with existing medications .

Propiedades

IUPAC Name |

3-ethylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6(8)3-4-7-5-6;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTZRRMRDQVYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.